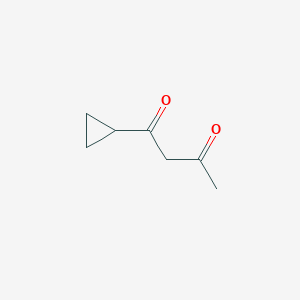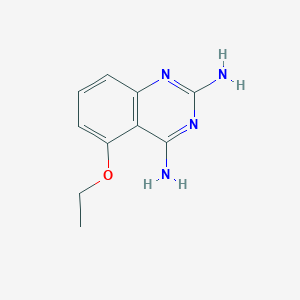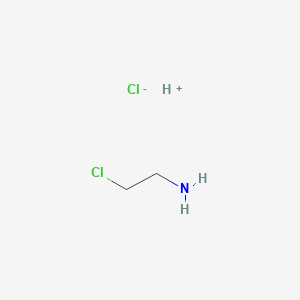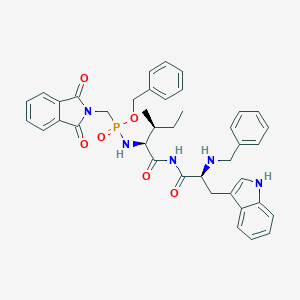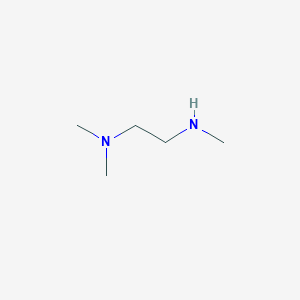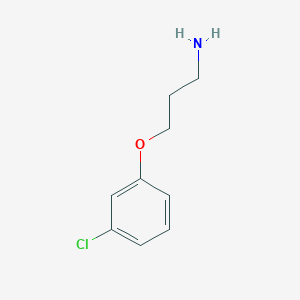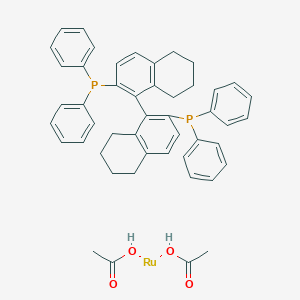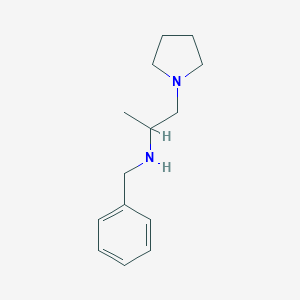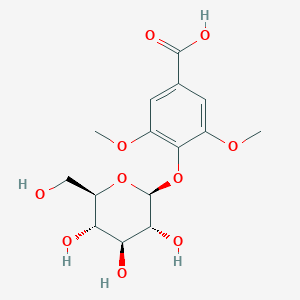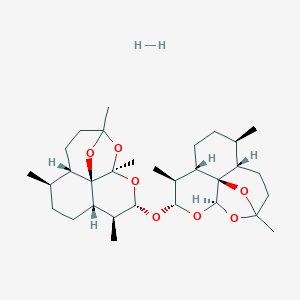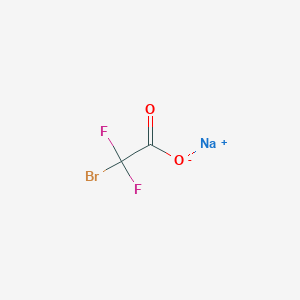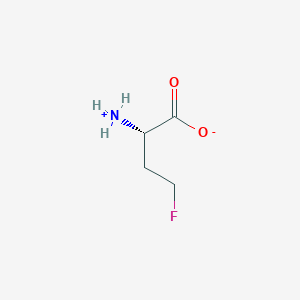
(2S)-2-azaniumyl-4-fluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-azaniumyl-4-fluorobutanoate, also known as L-4FB, is a fluorinated amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. L-4FB is a chiral molecule that possesses both a carboxylic acid and an amino group, making it a versatile building block for the synthesis of various compounds.
Applications De Recherche Scientifique
(2S)-2-azaniumyl-4-fluorobutanoate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, (2S)-2-azaniumyl-4-fluorobutanoate has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have also shown that (2S)-2-azaniumyl-4-fluorobutanoate can inhibit the growth of cancer cells, making it a promising candidate for anticancer therapy.
Mécanisme D'action
The mechanism of action of (2S)-2-azaniumyl-4-fluorobutanoate is not fully understood, but it is believed to act through the modulation of neurotransmitters and ion channels. (2S)-2-azaniumyl-4-fluorobutanoate has been shown to enhance the activity of the inhibitory neurotransmitter, GABA, and inhibit the activity of the excitatory neurotransmitter, glutamate. Additionally, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to modulate the activity of voltage-gated ion channels, which play a critical role in the transmission of nerve impulses.
Effets Biochimiques Et Physiologiques
(2S)-2-azaniumyl-4-fluorobutanoate has been shown to exhibit both biochemical and physiological effects. Biochemically, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. Physiologically, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to reduce seizure activity in animal models, decrease pain sensitivity, and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2S)-2-azaniumyl-4-fluorobutanoate in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, (2S)-2-azaniumyl-4-fluorobutanoate has been shown to exhibit potent pharmacological effects at relatively low concentrations, making it a cost-effective option for drug development. However, one limitation of using (2S)-2-azaniumyl-4-fluorobutanoate in lab experiments is its potential toxicity. Studies have shown that high doses of (2S)-2-azaniumyl-4-fluorobutanoate can cause neurotoxicity, hepatotoxicity, and nephrotoxicity.
Orientations Futures
There are several future directions for the study of (2S)-2-azaniumyl-4-fluorobutanoate. One direction is the investigation of (2S)-2-azaniumyl-4-fluorobutanoate as a potential therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-2-azaniumyl-4-fluorobutanoate and its potential interactions with other drugs. Another direction is the exploration of new synthesis methods for (2S)-2-azaniumyl-4-fluorobutanoate that are more cost-effective and environmentally friendly. Finally, the development of new derivatives of (2S)-2-azaniumyl-4-fluorobutanoate with improved pharmacological properties is an area of active research.
Conclusion
In conclusion, (2S)-2-azaniumyl-4-fluorobutanoate is a promising compound with potential therapeutic applications in the treatment of various diseases. Its versatility as a building block for the synthesis of various compounds, potent pharmacological effects, and relatively low cost make it an attractive option for drug development. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and interactions with other drugs.
Méthodes De Synthèse
The synthesis of (2S)-2-azaniumyl-4-fluorobutanoate can be achieved through various methods, including enzymatic and chemical methods. The most common method involves the chemical synthesis of (2S)-2-azaniumyl-4-fluorobutanoate from the precursor compound, 4-fluorobutanoyl chloride, and L-leucine. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through column chromatography.
Propriétés
Numéro CAS |
121960-24-5 |
|---|---|
Nom du produit |
(2S)-2-azaniumyl-4-fluorobutanoate |
Formule moléculaire |
C4H8FNO2 |
Poids moléculaire |
121.11 g/mol |
Nom IUPAC |
(2S)-2-azaniumyl-4-fluorobutanoate |
InChI |
InChI=1S/C4H8FNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)/t3-/m0/s1 |
Clé InChI |
LJYFXGDRJCHELF-VKHMYHEASA-N |
SMILES isomérique |
C(CF)[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C(CF)C(C(=O)[O-])[NH3+] |
SMILES canonique |
C(CF)C(C(=O)[O-])[NH3+] |
Synonymes |
(2S)-2-AMINO-4-FLUORO-BUTANOIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



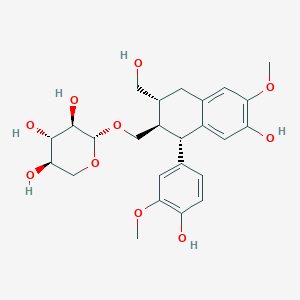
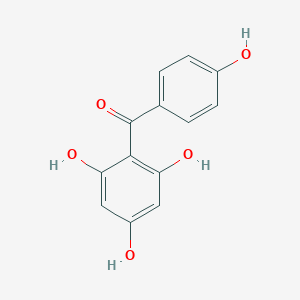
![2-Amino-2-[2-(3-azido-4-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B49225.png)
